molecular formula C20H14F2N2O2S B11407432 7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11407432
M. Wt: 384.4 g/mol
InChI Key: BETHEISNZHZPTK-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazolopyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of Fluorophenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Hydroxylation and Nitrile Addition: These functional groups can be introduced through selective oxidation and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its fluorinated phenyl groups and thiazolopyridine core could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its unique chemical properties could lead to the development of new pharmaceuticals with specific biological activities.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with molecular targets and pathways. The fluorophenyl groups may enhance its binding affinity to specific proteins or enzymes, while the thiazolopyridine core could modulate its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-3-(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 7-(3-bromophenyl)-3-(4-bromophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Uniqueness

The uniqueness of 7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific substitution pattern with fluorophenyl groups

Properties

Molecular Formula

C20H14F2N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C20H14F2N2O2S/c21-14-6-4-13(5-7-14)20(26)11-27-19-17(10-23)16(9-18(25)24(19)20)12-2-1-3-15(22)8-12/h1-8,16,26H,9,11H2

InChI Key

BETHEISNZHZPTK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)F)O)C#N)C4=CC(=CC=C4)F

Origin of Product

United States

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